Dimethyl 5-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate: is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate typically involves multiple stepsThe final step involves the esterification of the isophthalate moiety under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan and piperidine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- Dimethyl 5-({[1-(3-benzodioxolyl)-4-piperidyl]carbonyl}amino)isophthalate
- Dimethyl 5-({[1-(2-furyl)-4-quinolinyl]carbonyl}amino)isophthalate
- Dimethyl 5-({[5-methyl-2-furyl)carbonyl]amino)isophthalate
Comparison: Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C21H22N2O7 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
dimethyl 5-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H22N2O7/c1-28-20(26)14-10-15(21(27)29-2)12-16(11-14)22-18(24)13-5-7-23(8-6-13)19(25)17-4-3-9-30-17/h3-4,9-13H,5-8H2,1-2H3,(H,22,24) |
InChI Key |
QOPIYOBMIOXEDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
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